3beta-Acetoxy-5alpha-cholestano(5,6-b)-N-phthalimidoaziridine
Descripción general
Descripción
3beta-Acetoxy-5alpha-cholestano(5,6-b)-N-phthalimidoaziridine, commonly known as PAC-1, is a small molecule that has gained attention in the field of cancer research due to its potential as a therapeutic agent. PAC-1 is a member of the aziridine class of compounds and has been found to induce apoptosis or programmed cell death in cancer cells.
Mecanismo De Acción
The mechanism of action of PAC-1 is not fully understood, but it is believed to involve the activation of procaspase-3, an enzyme that plays a key role in the apoptosis pathway. PAC-1 has been found to bind to procaspase-3 and induce its activation, leading to the initiation of the apoptosis pathway.
Biochemical and Physiological Effects:
In addition to its apoptotic effects, PAC-1 has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and to reduce the expression of anti-apoptotic proteins. PAC-1 has also been found to have anti-inflammatory effects and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of PAC-1 is its specificity for cancer cells. It has been found to have minimal toxicity in normal cells, making it a potentially safe and effective therapy. However, the low yield of the synthesis process and the limited availability of the compound can pose challenges for lab experiments. Additionally, the mechanism of action of PAC-1 is not fully understood, which can make it difficult to optimize its use in therapy.
Direcciones Futuras
There are several future directions for research on PAC-1. One area of focus is the optimization of the synthesis process to increase the yield and availability of the compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PAC-1. Additionally, there is interest in exploring the potential of PAC-1 as a therapy for other types of cancer and as a combination therapy with other anti-cancer agents. Finally, there is a need for further studies to elucidate the mechanism of action of PAC-1 and to optimize its use in therapy.
Métodos De Síntesis
The synthesis of PAC-1 involves a multi-step process that starts with the preparation of 3beta-acetoxy-5alpha-cholest-6-ene. This is followed by the conversion of the cholestene to the aziridine using phthalimide-N-oxide and trifluoroacetic acid. The resulting product is then deprotected to yield PAC-1. The overall yield of this process is around 10%.
Aplicaciones Científicas De Investigación
PAC-1 has been extensively studied in various cancer cell lines and has shown promising results in inducing apoptosis in cancer cells. It has been found to be particularly effective against glioblastoma, a type of brain cancer that is notoriously difficult to treat. PAC-1 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
Propiedades
IUPAC Name |
[(1S,2R,5S,7R,9S,11S,12S,15R,16R)-8-(1,3-dioxoisoindol-2-yl)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-azapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H52N2O4/c1-22(2)10-9-11-23(3)29-14-15-30-28-20-32-37(39(32)38-33(41)26-12-7-8-13-27(26)34(38)42)21-25(43-24(4)40)16-19-36(37,6)31(28)17-18-35(29,30)5/h7-8,12-13,22-23,25,28-32H,9-11,14-21H2,1-6H3/t23-,25+,28+,29-,30+,31+,32+,35-,36-,37+,39?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVNQSYTFZVXIY-BENLHTCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)OC(=O)C)C)N4N6C(=O)C7=CC=CC=C7C6=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]4[C@@]5([C@@]3(CC[C@@H](C5)OC(=O)C)C)N4N6C(=O)C7=CC=CC=C7C6=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H52N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60922698 | |
Record name | 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-9a,11b-dimethyl-9-(6-methylheptan-2-yl)hexadecahydro-2H-cyclopenta[1,2]phenanthro[8a,9-b]aziren-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60922698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3beta-Acetoxy-5alpha-cholestano(5,6-b)-N-phthalimidoaziridine | |
CAS RN |
118517-20-7 | |
Record name | 3-Acetoxycholestanol(5,6-b)(N-phthalimido)aziridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118517207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-9a,11b-dimethyl-9-(6-methylheptan-2-yl)hexadecahydro-2H-cyclopenta[1,2]phenanthro[8a,9-b]aziren-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60922698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((3.BETA.,5R,6.BETA.)-3-(ACETYLOXY)CHOLESTANO(5,6-B)AZIRIN-1'(6H)-YL)-1H-ISOINDOLE-1,3(2H)-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LMG3ZH49K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.